5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid
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Overview
Description
5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid is a complex organosilicon compound It is characterized by the presence of multiple trimethylsilyl groups, which are known for their ability to enhance the stability and reactivity of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid typically involves the reaction of hexanedioic acid derivatives with bis(trimethylsilyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive silyl groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as those described for laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl-protected carboxylic acids, while reduction can produce silyl-protected alcohols .
Scientific Research Applications
5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and coatings
Mechanism of Action
The mechanism of action of 5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester
- 5-[Bis(trimethylsilyl)amino]pentanoic acid trimethylsilyl ester
Uniqueness
5-[Bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid is unique due to its multiple trimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This makes it particularly useful in applications requiring robust and reactive intermediates .
Properties
CAS No. |
56247-64-4 |
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Molecular Formula |
C22H54N2O5Si5 |
Molecular Weight |
567.1 g/mol |
IUPAC Name |
5-[bis(trimethylsilyl)amino]-2-[[bis(trimethylsilyl)amino]methyl]-2-trimethylsilyloxyhexanedioic acid |
InChI |
InChI=1S/C22H54N2O5Si5/c1-30(2,3)23(31(4,5)6)18-22(21(27)28,29-34(13,14)15)17-16-19(20(25)26)24(32(7,8)9)33(10,11)12/h19H,16-18H2,1-15H3,(H,25,26)(H,27,28) |
InChI Key |
NYDDVNYPZBYTHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N(CC(CCC(C(=O)O)N([Si](C)(C)C)[Si](C)(C)C)(C(=O)O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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